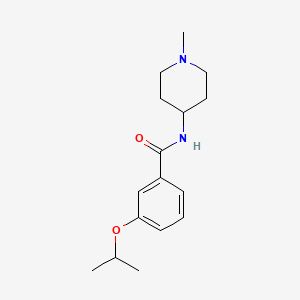![molecular formula C19H18N4S B5037965 2-amino-6-[(3-cyclopropyl-1-phenylpropyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5037965.png)
2-amino-6-[(3-cyclopropyl-1-phenylpropyl)thio]-3,5-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-[(3-cyclopropyl-1-phenylpropyl)thio]-3,5-pyridinedicarbonitrile is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as CP-154,526 and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
CP-154,526 acts as a selective antagonist of the CRF type 1 receptor (CRF1R), which is involved in the stress response and regulation of the HPA axis. By blocking the activity of the CRF1R, CP-154,526 reduces the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH), which are involved in the physiological response to stress. This results in anxiolytic and antidepressant effects in animal models, as well as a reduction in stress-related behaviors.
Biochemical and Physiological Effects:
CP-154,526 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-related behaviors in the elevated plus maze and light-dark box tests, as well as reduce depression-like behaviors in the forced swim and tail suspension tests. Additionally, CP-154,526 has been shown to reduce the release of stress hormones such as cortisol and ACTH in response to stress.
Advantages and Limitations for Lab Experiments
One advantage of CP-154,526 for lab experiments is its selectivity for the CRF1R, which allows for specific modulation of the CRF system without affecting other neurotransmitter systems. Additionally, CP-154,526 has been shown to have good oral bioavailability and a long half-life, which makes it suitable for use in animal models. However, one limitation of CP-154,526 is its poor solubility in water, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several future directions for research on CP-154,526. One area of interest is its potential therapeutic applications for anxiety and depression in humans. Clinical trials are needed to determine the safety and efficacy of CP-154,526 in humans, as well as to identify the optimal dosage and administration route. Additionally, further research is needed to elucidate the precise mechanism of action of CP-154,526 in modulating the CRF system, as well as its potential interactions with other neurotransmitter systems. Finally, there is a need for the development of more soluble analogs of CP-154,526 that can be more easily administered in experimental paradigms.
Synthesis Methods
The synthesis of CP-154,526 involves the reaction of 2-amino-6-chloro-3,5-pyridinedicarbonitrile with 3-cyclopropyl-1-phenylpropylthiol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain CP-154,526 in its pure form.
Scientific Research Applications
CP-154,526 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, CP-154,526 has been shown to modulate the activity of the corticotropin-releasing factor (CRF) system, which is involved in stress response and regulation of the hypothalamic-pituitary-adrenal (HPA) axis. This makes CP-154,526 a potential therapeutic target for stress-related disorders such as post-traumatic stress disorder (PTSD).
properties
IUPAC Name |
2-amino-6-(3-cyclopropyl-1-phenylpropyl)sulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c20-11-15-10-16(12-21)19(23-18(15)22)24-17(9-8-13-6-7-13)14-4-2-1-3-5-14/h1-5,10,13,17H,6-9H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMJDWHXCICNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(C2=CC=CC=C2)SC3=C(C=C(C(=N3)N)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-ethyl-3-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5037883.png)
![4-bromo-2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5037889.png)
![N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5037897.png)
![2-methyl-1-(2-oxo-2-phenylethyl)-5-[2-(phenylthio)ethyl]pyridinium bromide](/img/structure/B5037910.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5037916.png)
![[1-(1,4-dithiepan-6-yl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5037933.png)
![1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5037935.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)benzamide](/img/structure/B5037947.png)
![N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5037951.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclohexyl-1,3-oxazole-4-carboxamide](/img/structure/B5037954.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide oxalate](/img/structure/B5037963.png)


![1-[4-(4-ethoxyphenoxy)butoxy]-3-(trifluoromethyl)benzene](/img/structure/B5037985.png)